molecular formula C13H18BrNO2 B14915532 2-Bromo-5-methoxy-N-(tert-pentyl)benzamide

2-Bromo-5-methoxy-N-(tert-pentyl)benzamide

Cat. No.: B14915532
M. Wt: 300.19 g/mol
InChI Key: FAHJKPURAWQQFW-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-N-(tert-pentyl)benzamide is an organic compound with the molecular formula C13H18BrNO2. This compound is characterized by the presence of a bromine atom, a methoxy group, and a tert-pentyl group attached to a benzamide core. It is used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-N-(tert-pentyl)benzamide typically involves the bromination of 5-methoxybenzamide followed by the introduction of the tert-pentyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The tert-pentyl group can be introduced using tert-pentylamine under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques like recrystallization and chromatography ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-N-(tert-pentyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Bromo-5-methoxy-N-(tert-pentyl)benzamide is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-N-(tert-pentyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, while the tert-pentyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxybenzamide
  • 2-Bromo-N-(tert-pentyl)benzamide
  • 5-Methoxy-N-(tert-pentyl)benzamide

Comparison

2-Bromo-5-methoxy-N-(tert-pentyl)benzamide is unique due to the combination of the bromine atom, methoxy group, and tert-pentyl group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the bromine atom allows for specific substitution reactions, while the methoxy group can undergo oxidation and reduction, providing versatility in synthetic applications .

Properties

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

2-bromo-5-methoxy-N-(2-methylbutan-2-yl)benzamide

InChI

InChI=1S/C13H18BrNO2/c1-5-13(2,3)15-12(16)10-8-9(17-4)6-7-11(10)14/h6-8H,5H2,1-4H3,(H,15,16)

InChI Key

FAHJKPURAWQQFW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)C1=C(C=CC(=C1)OC)Br

Origin of Product

United States

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